7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimido[4,5-d]pyrimidines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimido[4,5-d]pyrimidine Core: This step often involves the condensation of appropriate amines with barbituric acid derivatives under controlled conditions.
Introduction of the Ethoxybenzyl Group: This can be achieved through nucleophilic substitution reactions where the ethoxybenzyl group is introduced using suitable alkylating agents.
Introduction of the Fluorobenzyl Group: Similar to the ethoxybenzyl group, the fluorobenzyl group can be introduced via nucleophilic substitution or other suitable organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl and fluorobenzyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrimido[4,5-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted pyrimido[4,5-d]pyrimidines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds of this class are investigated for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. The presence of fluorine and ethoxy groups can enhance biological activity and specificity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 7-((2-methoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 7-((2-ethoxybenzyl)amino)-3-(2-chlorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 7-((2-ethoxybenzyl)amino)-3-(2-bromobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
The unique combination of ethoxybenzyl and fluorobenzyl groups in 7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione distinguishes it from similar compounds
Properties
IUPAC Name |
2-[(2-ethoxyphenyl)methylamino]-6-[(2-fluorophenyl)methyl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-2-31-18-10-6-4-7-14(18)11-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)13-15-8-3-5-9-17(15)23/h3-10,12H,2,11,13H2,1H3,(H2,24,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRELKRSVLMJSHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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